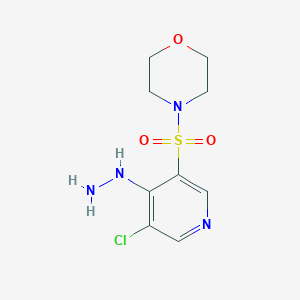
4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C9H13ClN4O3S and a molecular weight of 292.74 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a sulfonyl group, and a chlorinated pyridine ring with a hydrazinyl substituent. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine typically involves multiple stepsThe sulfonylation step involves the reaction of the intermediate with a sulfonyl chloride, and finally, the morpholine ring is introduced through nucleophilic substitution . Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form different nitrogen-containing functional groups.
Reduction: The compound can be reduced to modify the pyridine ring or the sulfonyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with certain enzymes, inhibiting their activity. The sulfonyl group may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine include other sulfonyl-containing morpholines and chlorinated pyridine derivatives. These compounds share some structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a hydrazinyl group with a sulfonylated morpholine ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H13ClN4O3S |
|---|---|
Molekulargewicht |
292.74 g/mol |
IUPAC-Name |
(3-chloro-5-morpholin-4-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C9H13ClN4O3S/c10-7-5-12-6-8(9(7)13-11)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4,11H2,(H,12,13) |
InChI-Schlüssel |
SELGTSJOGVACBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CN=CC(=C2NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


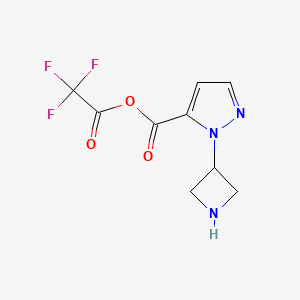
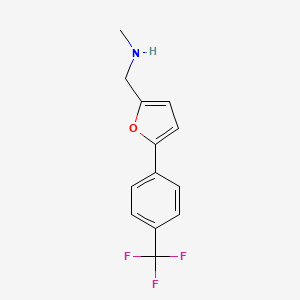
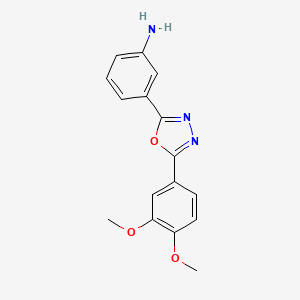
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)
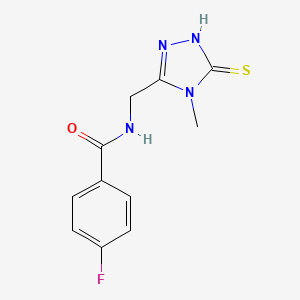


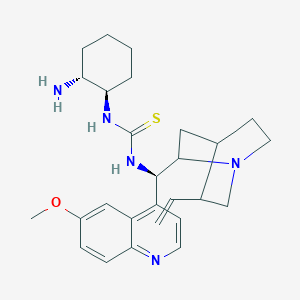
![Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)

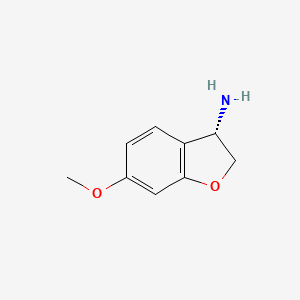
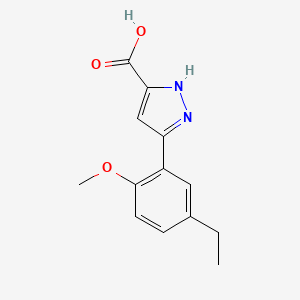
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)

